molecular formula C9H9BF3NO2 B14075036 (5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid

(5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14075036
M. Wt: 230.98 g/mol
InChI Key: UODQSACIVCCLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H9BF3NO2. This compound is notable for its trifluoromethyl and cyclopropyl groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a halogenated pyridine with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions yield alcohols, ketones, alkanes, or amines .

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-5-boronic acid
  • Pyridine-4-boronic acid pinacol ester
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)boronic acid

Comparison: Compared to these similar compounds, (5-Cyclopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its cyclopropyl group, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in certain applications, making it a valuable compound in research and industrial contexts .

Properties

Molecular Formula

C9H9BF3NO2

Molecular Weight

230.98 g/mol

IUPAC Name

[5-cyclopropyl-2-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H9BF3NO2/c11-9(12,13)8-3-7(10(15)16)6(4-14-8)5-1-2-5/h3-5,15-16H,1-2H2

InChI Key

UODQSACIVCCLBV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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